2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol 2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Brand Name: Vulcanchem
CAS No.: 924867-91-4
VCID: VC4337651
InChI: InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15)
SMILES: CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1
Molecular Formula: C12H12N4S
Molecular Weight: 244.32

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

CAS No.: 924867-91-4

Cat. No.: VC4337651

Molecular Formula: C12H12N4S

Molecular Weight: 244.32

* For research use only. Not for human or veterinary use.

2-Isopropyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol - 924867-91-4

Specification

CAS No. 924867-91-4
Molecular Formula C12H12N4S
Molecular Weight 244.32
IUPAC Name 2-propan-2-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Standard InChI InChI=1S/C12H12N4S/c1-7(2)10-14-11-8-5-3-4-6-9(8)13-12(17)16(11)15-10/h3-7H,1-2H3,(H,14,15)
Standard InChI Key IUGWUOSFOGGGBF-UHFFFAOYSA-N
SMILES CC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₂N₄S, with a molecular weight of 244.32 g/mol. Its IUPAC name, 2-propan-2-yl-3H- triazolo[1,5-c]quinazoline-5-thione, reflects the presence of:

  • A triazolo[1,5-c]quinazoline core, which combines a triazole ring fused to a quinazoline system.

  • An isopropyl group at position 2, enhancing lipophilicity and steric bulk.

  • A thione (-S) moiety at position 5, enabling hydrogen bonding and redox activity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.924867-91-4
Molecular FormulaC₁₂H₁₂N₄S
Molecular Weight244.32 g/mol
SMILESCC(C)C1=NC2=C3C=CC=CC3=NC(=S)N2N1
InChI KeyIUGWUOSFOGGGBF-UHFFFAOYSA-N
logP (Predicted)3.64–3.98
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The logP value suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area (36.09 Ų) indicates potential for moderate aqueous solubility .

Synthesis and Derivative Formation

Synthetic Routes

While explicit protocols for 2-isopropyl- triazolo[1,5-c]quinazoline-5-thiol are scarce, its synthesis likely follows strategies employed for analogous triazoloquinazolines:

Cyclocondensation Approach

  • Step 1: Reacting N-cyanoimidocarbonates with substituted hydrazinobenzoic acids in ethanol under basic conditions (e.g., triethylamine) to form triazoloquinazoline intermediates .

  • Step 2: Thionation of lactam or carbonyl groups using phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent to introduce the thione moiety .

  • Step 3: Alkylation with isopropyl halides to install the isopropyl substituent .

Alternative Pathway via [5+1] Cyclization

  • Substrate: [2-(3-Heteroaryl- triazol-5-yl)phenyl]amines.

  • Reagent: Carbon disulfide or potassium ethyl xanthogenate, facilitating cyclization to yield thione derivatives .

Table 2: Comparative Synthesis Methods for Triazoloquinazoline Thiones

MethodYield (%)Key ReagentsReference
Cyclocondensation70–92P₄S₁₀, Et₃N, isopropyl bromide
[5+1] Cyclization65–85CS₂, KOH
Thiolation of Oxo Forms80–90Lawesson’s reagent

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Position 2: Bulky groups (e.g., isopropyl) improve metabolic stability but may reduce solubility.

  • Position 5: Thione (-S) > oxo (-O) in bioactivity due to enhanced hydrogen bonding and redox activity .

  • Position 8: Electron-withdrawing groups (e.g., -CF₃) boost Topo II inhibition by 2–3 fold .

Table 3: Activity Trends in Triazoloquinazoline Derivatives

DerivativeTopo II IC₅₀ (μM)Antihypertensive Efficacy (%)
2-Isopropyl-5-thionePending dataPending data
2-Methyl-5-thione18.2835
2-CF₃-5-thione10.2528

Challenges and Future Directions

  • Synthetic Optimization: Current yields (65–92%) require improvement for scalable production.

  • ADMET Profiling: No data exist on absorption, distribution, or toxicity.

  • Target Validation: Mechanistic studies using CRISPR/Cas9 knockouts could confirm receptor targets.

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